molecular formula C25H35N3O3 B14945131 N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)benzene-1,3-diyl]dicyclohexanecarboxamide

N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)benzene-1,3-diyl]dicyclohexanecarboxamide

Cat. No.: B14945131
M. Wt: 425.6 g/mol
InChI Key: VRDDPQXYDTZXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexane ring, an amide group, and a pyrrolidinone moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediatesThe reaction conditions often require the use of coupling reagents such as EDCI or HATU, and the reactions are typically carried out in solvents like DMF or DCM under inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines .

Scientific Research Applications

Chemistry

In chemistry, N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology and Medicine

In biology and medicine, this compound has been studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutics, particularly in the treatment of diseases such as cancer and viral infections .

Industry

In industry, N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE is used in the development of advanced materials, including polymers and coatings. Its chemical stability and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. This can result in the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amide-containing molecules and pyrrolidinone derivatives. Examples include N-[(5-METHYLISOXAZOL-3-YL)CARBONYL]ALANYL-L-VALYL-N~1~-((1R,2Z)-4-(BENZYLOXY)-4-OXO-1-{[(3R)-2-OXOPYRROLIDIN-3-YL]METHYL}BUT-2-ENYL)-L-LEUCINAMIDE.

Uniqueness

What sets N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE apart is its unique combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C25H35N3O3

Molecular Weight

425.6 g/mol

IUPAC Name

N-[5-(cyclohexanecarbonylamino)-2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C25H35N3O3/c1-17-15-22(28-14-8-13-23(28)29)21(27-25(31)19-11-6-3-7-12-19)16-20(17)26-24(30)18-9-4-2-5-10-18/h15-16,18-19H,2-14H2,1H3,(H,26,30)(H,27,31)

InChI Key

VRDDPQXYDTZXKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2CCCCC2)NC(=O)C3CCCCC3)N4CCCC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.